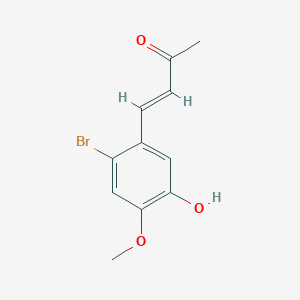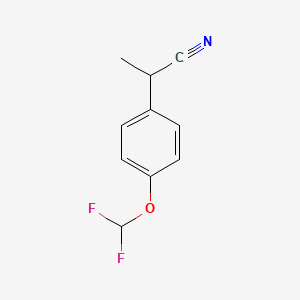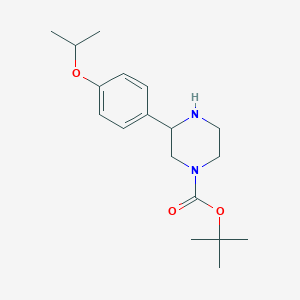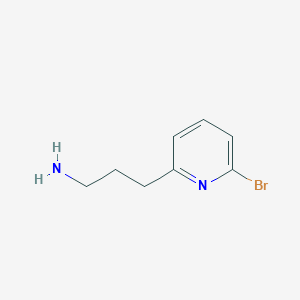
4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol is an organic compound that features a pyrrole ring substituted with a butanol side chain. This compound is of interest due to its unique structure, which combines the properties of pyrrole and butanol, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Another method involves the use of primary diols and amines, catalyzed by a stable manganese complex, to produce 2,5-unsubstituted pyrroles . This reaction is highly selective and avoids the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrrole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like alkyl halides and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol involves its interaction with various molecular targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(1H-pyrrol-2-yl)-: This compound has a similar pyrrole ring but with an ethanone side chain.
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-: Similar to the target compound but with an ethanone group instead of a butanol side chain.
Uniqueness
4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol is unique due to its combination of a pyrrole ring and a butanol side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
4-(1-methylpyrrol-2-yl)butan-2-ol |
InChI |
InChI=1S/C9H15NO/c1-8(11)5-6-9-4-3-7-10(9)2/h3-4,7-8,11H,5-6H2,1-2H3 |
InChI-Schlüssel |
BQQQHQTVSDNZLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CN1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)

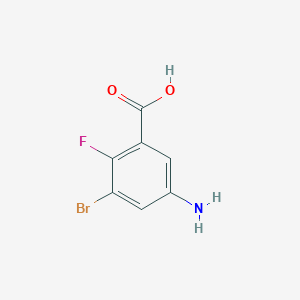
![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)

